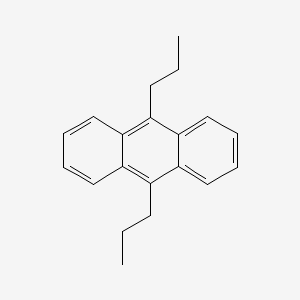

9,10-Dipropylanthracene

Description

Properties

CAS No. |

1624-33-5 |

|---|---|

Molecular Formula |

C20H22 |

Molecular Weight |

262.4 g/mol |

IUPAC Name |

9,10-dipropylanthracene |

InChI |

InChI=1S/C20H22/c1-3-9-15-17-11-5-7-13-19(17)16(10-4-2)20-14-8-6-12-18(15)20/h5-8,11-14H,3-4,9-10H2,1-2H3 |

InChI Key |

WVAKWHJKGCYTRA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CCC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 9,10-Dialkylanthracenes

Traditional methods for synthesizing 9,10-dialkylanthracenes, including 9,10-dipropylanthracene, have laid the groundwork for more complex molecular architectures. These pathways often involve the direct introduction of alkyl groups onto the anthracene (B1667546) scaffold.

Organometallic Approaches in this compound Synthesis

Organometallic reagents are powerful tools for forming carbon-carbon bonds. wikipedia.org Grignard reagents, with the general formula R-Mg-X, are a prominent example and are synthesized by reacting an alkyl or aryl halide with magnesium metal in an ether solvent. wikipedia.orgchemguide.co.uk For the synthesis of this compound, a propyl Grignard reagent (e.g., propylmagnesium bromide) would serve as the nucleophile. youtube.commasterorganicchemistry.com This reagent can then react with a suitable anthracene precursor, such as 9,10-anthraquinone. The reaction typically proceeds via nucleophilic addition of the propyl group to the carbonyl carbons of the anthraquinone, followed by a reduction or deoxygenation step to yield the aromatic anthracene core.

Another common organometallic approach is the use of organolithium reagents. These are highly reactive species that can also be used to introduce alkyl groups onto aromatic rings. The choice between Grignard and organolithium reagents often depends on the specific substrate and desired reaction conditions.

A related classical method is the Friedel-Crafts alkylation, which involves the reaction of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride. wikipedia.org While effective for some alkylations of anthracene, this method can be prone to issues like polysubstitution and carbocation rearrangements, which may complicate the synthesis of a specific isomer like this compound. wikipedia.orgresearchgate.net

| Reagent Type | General Formula | Typical Precursors | Key Characteristics |

|---|---|---|---|

| Grignard Reagent | R-Mg-X | Alkyl/Aryl Halide + Mg | Moderately reactive, good for additions to carbonyls. wikipedia.orgchemguide.co.uk |

| Organolithium Reagent | R-Li | Alkyl/Aryl Halide + Li | Highly reactive, strong base. |

Decarbonylation-Induced Rearomatization Routes for this compound Formation

Decarbonylation-induced rearomatization offers an alternative synthetic route. This method often involves a Diels-Alder reaction as a key step. For instance, a suitably substituted diene can react with a dienophile to form a bicyclic intermediate. Subsequent loss of a small molecule, such as carbon monoxide (decarbonylation), can then drive the formation of the stable aromatic anthracene ring system.

While specific examples for this compound are not extensively detailed in the provided results, the general principle is applicable. The synthesis of 9,10-disubstituted anthracenes can be achieved through the reaction of a dienophile with a diene, followed by an oxidation or elimination step to achieve aromatization.

Analogous Alkylation and Coupling Reactions in Anthracene Chemistry

Modern organic synthesis has seen the rise of powerful cross-coupling reactions, which have been applied to the synthesis of substituted anthracenes. The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. lookchem.comchemicalbook.comepa.gov

For the synthesis of 9,10-dialkylanthracenes, a precursor like 9,10-dibromoanthracene (B139309) can be reacted with an alkylboronic acid or its ester in the presence of a palladium catalyst and a base. lookchem.comresearchgate.net This approach offers high functional group tolerance and stereospecificity. While much of the literature focuses on the synthesis of 9,10-diarylanthracenes using this method, the principles can be extended to the formation of alkyl-substituted anthracenes. lookchem.comresearchgate.netresearchgate.net

Other cross-coupling reactions like the Stille coupling (using organotin reagents) and Negishi coupling (using organozinc reagents) provide alternative, though often more toxic, routes to similar compounds. researchgate.net

Advanced Synthetic Strategies and Process Optimization for this compound

Research into the synthesis of anthracene derivatives continues to evolve, with a focus on improving efficiency, selectivity, and the development of novel molecular architectures. beilstein-journals.orgnih.govacs.org Advanced strategies often involve the use of new catalytic systems, one-pot reactions, and the exploration of novel reaction pathways.

For instance, palladium-catalyzed [3+3] annulation has been reported as a method for constructing polycyclic aromatic hydrocarbons from smaller aromatic fragments. rsc.org Such innovative approaches could potentially be adapted for the synthesis of complex anthracene derivatives. The optimization of reaction conditions, including catalyst choice, solvent, temperature, and reaction time, is crucial for maximizing the yield and purity of the desired product.

Green Chemistry Principles and Sustainable Synthesis of Anthracene Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including anthracene derivatives. This involves a focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency.

One area of progress is the use of more environmentally friendly catalysts and solvents. For example, ionic liquids have been investigated as reusable catalyst-solvent systems for Friedel-Crafts reactions, offering an alternative to traditional volatile organic solvents. researchgate.net Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. researchgate.net

Furthermore, the development of catalytic C-H activation reactions presents a highly atom-economical approach to functionalizing aromatic rings, as it avoids the need for pre-functionalized starting materials like organic halides. The direct alkylation of anthracene's C-H bonds with propyl groups would represent a significant step towards a more sustainable synthesis of this compound.

| Methodology | Key Features | Potential for this compound Synthesis |

|---|---|---|

| Organometallic Addition | Use of Grignard or organolithium reagents with a carbonyl precursor. wikipedia.orgchemguide.co.uk | A well-established and direct route. |

| Friedel-Crafts Alkylation | Lewis acid-catalyzed reaction of anthracene with an alkyl halide. wikipedia.org | Potentially useful, but may lack regioselectivity. researchgate.net |

| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction of 9,10-dihaloanthracene with a propylboronic acid derivative. lookchem.comresearchgate.net | Offers high selectivity and functional group tolerance. |

| Green Chemistry Approaches | Use of ionic liquids, microwave assistance, or C-H activation. researchgate.netresearchgate.net | Promising for developing more sustainable synthetic routes. |

Structural Elucidation and Conformational Analysis

X-ray Crystallography of 9,10-Disubstituted Anthracenes and Analogues

X-ray crystallography provides definitive insights into the three-dimensional arrangement of molecules in the solid state. For 9,10-disubstituted anthracenes, the nature of the substituents at these central positions dictates the molecular packing and the resulting crystal architecture.

Crystalline Polymorphism and Molecular Packing Architectures

The ability of a compound to exist in more than one crystalline form, known as polymorphism, is a critical aspect of materials science. 9,10-Diphenylanthracene (B110198) (DPA), a well-studied analogue, exhibits at least three polymorphic modifications (α, β, and γ), each with distinct molecular packing and crystal morphology. mdpi.commdpi.com The α-form is generally considered the most thermodynamically stable. mdpi.com The different polymorphs of DPA arise from variations in the arrangement of the molecules, which can be influenced by the crystallization method, such as from solution or melt. mdpi.com For instance, DPA grown from solution often adopts a C2/c space group, while melt-grown crystals can exhibit a P2₁/n structure. mdpi.com

Intermolecular Interactions and Crystal Engineering Investigations

Crystal engineering studies on DPA have demonstrated that the crystallization process can be influenced by additives. mdpi.com The use of other aromatic hydrocarbons like pyrene (B120774) or tetracene during crystallization can promote the formation of specific polymorphs or even lead to the formation of co-crystals with unique, segregated layered molecular packing. mdpi.com This highlights the potential for rationally designing the solid-state structures of these materials. For 9,10-dipropylanthracene, the interplay of interactions involving the propyl chains would be a key factor in its crystal engineering. The hydrophobic interactions of the propyl groups would likely favor specific packing motifs that maximize these contacts while accommodating the π-system of the anthracene (B1667546) core.

Spectroscopic Techniques for Structural Characterization of this compound

Spectroscopic methods are indispensable for elucidating the molecular structure and assessing the purity of compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of molecules in solution. For this compound, ¹H and ¹³C NMR would provide a detailed map of the proton and carbon environments.

While specific NMR data for this compound were not found in the surveyed literature, data for analogous compounds like 9,10-dimethylanthracene (B165754) and 9,10-bis(phenylethynyl)anthracene (B116448) are available. chemicalbook.comchemicalbook.com For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the propyl group protons (triplet for the terminal methyl, multiplet for the central methylene (B1212753), and a triplet for the methylene attached to the anthracene core) and the aromatic protons of the anthracene skeleton. The integration of these signals would confirm the ratio of propyl to aromatic protons, thus verifying the structure. The chemical shifts of the protons on the anthracene ring would be influenced by the electron-donating nature of the propyl groups.

¹³C NMR spectroscopy would complement the ¹H NMR data, providing distinct signals for each carbon atom in the molecule. The chemical shifts of the quaternary carbons at the 9- and 10-positions would be particularly informative. The purity of a sample of this compound can be readily assessed by the absence of extraneous peaks in both ¹H and ¹³C NMR spectra.

A summary of expected ¹H NMR chemical shifts for the propyl group in this compound based on general principles is presented below.

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

| -CH₂-CH₂-CH₃ | ~0.9 - 1.1 | Triplet (t) |

| -CH₂-CH₂ -CH₃ | ~1.6 - 1.9 | Sextet or Multiplet (m) |

| -CH₂ -CH₂-CH₃ | ~3.0 - 3.3 | Triplet (t) |

| Aromatic-H | ~7.4 - 8.3 | Multiplets (m) |

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

Vibrational Spectroscopy (Raman and Fourier-Transform Infrared) for Molecular Fingerprinting

For this compound, the FTIR and Raman spectra would be characterized by vibrations of the anthracene core and the propyl substituents. The aromatic C-H stretching vibrations would appear in the region of 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the propyl groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the anthracene ring would give rise to a series of bands in the 1400-1650 cm⁻¹ region. The bending vibrations of the propyl groups would be found at lower wavenumbers.

Studies on DPA have shown that Raman and IR spectra can effectively distinguish between different polymorphs. mdpi.com For example, differences in the Raman spectra of DPA polymorphs are observed in the 1200-1010 cm⁻¹ and 490-400 cm⁻¹ ranges. mdpi.com This suggests that vibrational spectroscopy could be a valuable tool for identifying and characterizing potential polymorphs of this compound. The IR spectrum of the related 9,10-dihydroanthracene (B76342) is available in the NIST database and shows characteristic absorptions for the aromatic and saturated portions of the molecule. nist.govnist.gov

Computational Approaches to Molecular Structure and Conformational Landscapes

In the absence of extensive experimental data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the molecular structure and conformational preferences of this compound. Such calculations can predict geometries, vibrational frequencies, and electronic properties.

For this compound, a key area of computational investigation would be the conformational landscape of the propyl groups. The rotation around the C9/10-C(propyl) and the C-C bonds within the propyl chains would lead to various conformers with different energies. Computational studies on other substituted anthracenes have been used to analyze the torsion angles between the substituents and the anthracene plane, which in turn influences intermolecular interactions and molecular packing. polymer.cn For DPA, the dihedral angle between the phenyl and anthracene groups is a critical parameter that affects its properties. mdpi.com Similarly, for this compound, the orientation of the propyl chains relative to the anthracene core would be a defining structural feature.

Computational modeling could also be employed to predict the vibrational spectra (IR and Raman) of this compound, which could then be compared with experimental data for validation. Furthermore, calculations of the frontier molecular orbitals (HOMO and LUMO) would provide information about its electronic properties, which are relevant for potential applications in organic electronics. Studies on other 9,10-disubstituted anthracenes have shown that such computational approaches are effective in understanding their structure-property relationships. mdpi.com

Photophysical Phenomena and Excited State Dynamics

Luminescence Characteristics of 9,10-Dipropylanthracene and Related Systems

The luminescence of 9,10-disubstituted anthracenes is characterized by high quantum yields and distinct emission spectra that are influenced by the nature of the substituents and the surrounding environment.

Anthracene (B1667546) derivatives are known for their strong fluorescence in the blue region of the spectrum. researchgate.net The emission mechanism primarily involves the radiative decay from the lowest excited singlet state (S₁) to the ground state (S₀). The efficiency of this process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons.

For many 9,10-disubstituted anthracenes, particularly those with aryl substituents like 9,10-diphenylanthracene (B110198) (DPA), the quantum yield approaches unity in solution. rsc.org For instance, the quantum yield of DPA in cyclohexane (B81311) has been reported to be as high as 1.0, although other studies report a value of 0.90. The substitution at the 9 and 10 positions can, however, significantly alter the quantum yield. The introduction of thiophene (B33073) substituents, for example, has been shown to decrease the fluorescence quantum yield to less than 10%. rsc.orgresearchgate.net In contrast, a series of non-symmetrically substituted 9,10-diphenylanthracenes demonstrated high fluorescence quantum yields of up to 0.7 in solution and 0.9 in a polymer host. rsc.org

The emission spectrum of DPA in solution typically shows distinct vibronic structures. In cyclohexane, the emission peaks are observed in the blue region of the spectrum. Similarly, DPA single crystals exhibit strong emission, with the exact wavelength depending on the crystal polymorph. mdpi.com

The solvent environment can have a profound impact on the photophysical properties of 9,10-disubstituted anthracenes. Solvent polarity, viscosity, and the presence of heavy atoms can influence fluorescence lifetimes, quantum yields, and the pathways of non-radiative decay.

Studies on 9,10-dicyanoanthracene (B74266) have shown that both the quantum yields of fluorescence (ΦF) and triplet state formation (ΦT) are solvent-dependent. carta-evidence.orgresearchgate.net In most solvents studied, the sum of ΦF and ΦT is less than one, indicating the presence of other deactivation pathways. carta-evidence.org The relative intensity of monomer and excimer emission in the delayed fluorescence of 9,10-dicyanoanthracene also varies with solvent polarity. carta-evidence.orgresearchgate.net

The efficiency of processes like triplet-triplet annihilation (TTA) is also sensitive to the solvent. For DPA variants, the TTA efficiency was found to be significantly different in toluene (B28343) compared to tetrahydrofuran (B95107) (THF), which was attributed to the shorter lifetime of the sensitizer's triplet state in toluene and a higher solvent quenching rate. mdpi.com Generally, photophysical properties often correlate with solvent polarity parameters, indicating the importance of both non-specific and specific (like hydrogen bonding) solute-solvent interactions. researchgate.net

Exciton (B1674681) and Excimer Formation and Dynamics in 9,10-Disubstituted Anthracene Aggregates

In the solid state, such as in nanoaggregates, thin films, and crystals, the photophysical behavior of 9,10-disubstituted anthracenes is governed by the interactions between adjacent molecules, leading to the formation of excitons and excimers. rsc.orgresearchgate.net

Upon photoexcitation in an aggregated state, a singlet exciton—a mobile, electrically neutral excited state—is formed. These excitons can migrate through the material. The diffusion of singlet excitons can be studied by observing exciton-exciton annihilation kinetics. rsc.orgresearchgate.net At high excitation fluences, two singlet excitons can interact, leading to an annihilation event where one exciton returns to the ground state without emitting a photon, resulting in a faster fluorescence decay.

In nanoaggregates of 9,10-diphenylanthracene (DPA), the singlet exciton diffusion coefficient was found to be almost an order of magnitude slower than in anthracene nanoaggregates. rsc.orgresearchgate.net This is attributed to the near-perpendicular orientation of the phenyl rings at the 9 and 10 positions, which increases the intermolecular distance between the anthracene cores and thus hinders efficient exciton hopping. rsc.orgresearchgate.net However, in more ordered systems like thin films and crystals, the molecular packing facilitates significantly faster singlet exciton diffusion. rsc.org

In addition to individual molecular (excitonic) emission, aggregated systems of 9,10-disubstituted anthracenes often exhibit emission from excimers. An excimer is an excited-state dimer formed between an excited molecule and a ground-state molecule. Excimer emission is typically red-shifted, broader, and lacks the vibronic structure of the monomer emission. rsc.orgresearchgate.netacs.org

In DPA, while the solution shows strong blue molecular emission, the solid forms exhibit emission from both exciton and excimer states, covering the blue and green spectral regions. rsc.orgresearchgate.net The relative contribution of the excimer state is highly dependent on the degree of molecular order and packing. In well-ordered DPA crystals, excimer emission is dominant. rsc.orgresearchgate.net This is due to favorable intermolecular orbital overlap that allows for the rapid relaxation of the exciton to the excimer state. rsc.orgresearchgate.net In less ordered nanoaggregates, the contribution from the excimer state decreases as the particle size gets smaller. rsc.orgresearchgate.net Computational studies on anthracene derivatives confirm that the formation of a compressed excimer geometry with a significant charge-transfer component is responsible for efficient excimer emission. rsc.orgresearchgate.net

Triplet Excited State Pathways and Photon Upconversion Processes

Beyond singlet-state phenomena, the triplet excited states of 9,10-disubstituted anthracenes play a crucial role in applications such as photon upconversion through triplet-triplet annihilation (TTA-UC). nih.gov TTA-UC is a process where two low-energy photons are converted into one higher-energy photon. researchgate.net

The process typically involves two types of molecules: a sensitizer (B1316253) and an annihilator (or emitter), which is often a 9,10-disubstituted anthracene derivative like DPA. researchgate.netnih.gov The mechanism proceeds as follows:

The sensitizer absorbs a low-energy photon and, through intersystem crossing (ISC), forms a long-lived triplet state.

This triplet energy is transferred to the annihilator molecule via triplet-energy transfer (TET), promoting it to its triplet state (T₁).

Two triplet-excited annihilator molecules diffuse and collide, undergoing TTA. This annihilation event results in one annihilator molecule in the ground state and the other in an excited singlet state (S₁).

The excited singlet annihilator then decays radiatively, emitting a high-energy photon (upconverted fluorescence). researchgate.netnih.gov

Derivatives of 9,10-diphenylanthracene are excellent candidates for annihilators due to their high fluorescence quantum yields and suitable triplet energy levels. rsc.orgresearchgate.net The efficiency of TTA-UC can exceed the statistically expected limits, which has been attributed to mechanisms like inverse intersystem crossing from higher-lying triplet pair states. mdpi.com The molecular geometry and the way annihilator units are linked in dimeric or polymeric systems have been shown to be critical for optimizing intramolecular TTA-UC pathways. nih.govresearchgate.netsemanticscholar.org Several 9,10-disubstituted anthracene derivatives have demonstrated upconversion quantum yields that slightly surpass that of the benchmark DPA. rsc.orgresearchgate.net

Triplet-Triplet Annihilation (TTA) Photon Upconversion Mechanisms

Triplet-triplet annihilation (TTA) is a process where two molecules in their triplet excited state interact to produce one molecule in an excited singlet state and another in the ground state. This excited singlet state can then decay radiatively, emitting a photon of higher energy than the initially absorbed photons, a phenomenon known as photon upconversion (UC). nih.govbgsu.edu TTA-based upconversion is of particular interest because it can occur at low, non-coherent light intensities, such as sunlight. nih.gov

The general mechanism for TTA-UC involves a sensitizer and an annihilator (or emitter). nih.govbgsu.edu The sensitizer absorbs a low-energy photon and, through intersystem crossing (ISC), transitions to its triplet state. nih.gov This triplet energy is then transferred to the annihilator molecule, in this case, an anthracene derivative. When two such triplet-state annihilator molecules encounter each other, they undergo TTA, leading to the formation of a higher-energy singlet exciton and subsequent upconverted fluorescence. bgsu.edu

In systems involving anthracene derivatives, both intramolecular and intermolecular TTA can occur. Studies on dimeric and oligomeric frameworks of covalently bonded 9,10-diphenylanthracene (DPA), a close relative of this compound, have shown that intramolecular TTA is promoted in rigid environments. nih.gov The efficiency of TTA-UC is influenced by factors such as the triplet lifetime of the annihilator; longer lifetimes generally lead to higher upconversion quantum yields. For instance, a meta-coupled DPA dimer exhibited a high upconversion quantum yield of 21.2% (out of a theoretical maximum of 50%), which was attributed to its long triplet lifetime of 4.7 ms. The upconversion intensity typically shows a quadratic dependence on the incident light power at low excitation densities, a hallmark of the two-photon nature of the TTA process. nih.gov

| Parameter | Description | Significance in TTA-UC |

| Intersystem Crossing (ISC) | A non-radiative process involving a transition between two electronic states with different spin multiplicity (e.g., singlet to triplet). | Essential for populating the triplet state of the sensitizer. nih.gov |

| Triplet Energy Transfer (TET) | The transfer of excitation energy from the triplet sensitizer to the ground state annihilator. | Populates the triplet state of the annihilator. |

| Triplet-Triplet Annihilation (TTA) | Interaction of two triplet-state annihilators to form an excited singlet state and a ground state molecule. | The key step leading to photon upconversion. nih.govbgsu.edu |

| Upconversion Quantum Yield (ΦUC) | The ratio of the number of emitted upconverted photons to the number of absorbed low-energy photons. | A measure of the overall efficiency of the TTA-UC process. |

Sensitization Strategies for Efficient Triplet Generation in Anthracene Systems

The efficiency of TTA photon upconversion is critically dependent on the efficient generation of triplet excitons in the annihilator. This is typically achieved through the use of a sensitizer molecule. nih.govbgsu.edu The sensitizer's role is to absorb light in a spectral region where the annihilator does not absorb and then efficiently transfer its triplet energy to the annihilator. nih.gov

An effective sensitization strategy involves selecting a sensitizer with a high intersystem crossing quantum yield and a triplet energy level that is higher than that of the annihilator, facilitating efficient triplet energy transfer. nih.govresearchgate.net Metalloporphyrins, such as palladium(II) octaethylporphyrin (PdOEP) and platinum octaethylporphyrin (PtOEP), are commonly used as sensitizers for anthracene-based annihilators. bgsu.edu These sensitizers absorb strongly in the visible or even near-infrared (NIR) region of the spectrum. bgsu.edu

To enhance the efficiency and practicality of these systems, various strategies have been developed to co-localize the sensitizer and annihilator. These include:

Polymer-Integrated Systems: Chemically linking sensitizers and annihilators to an optically inert polymer backbone can facilitate efficient intramolecular triplet energy transfer. researchgate.net This approach can overcome limitations related to slow molecular diffusion in solid-state or gel environments. researchgate.net

Nano-encapsulation: Encapsulating the sensitizer-annihilator pair within nanoparticles, such as silica-coated nano-emulsions, can protect the triplet states from quenching by molecular oxygen and maintain their proximity. nih.gov This also allows for dispersion in aqueous environments. nih.gov

Dimeric and Oligomeric Structures: Covalently linking multiple annihilator units can promote intramolecular TTA, which can be more efficient than intermolecular TTA, especially in rigid matrices. nih.gov

| Sensitizer | Annihilator System | Key Feature of Strategy | Reference |

| Ru(bpy)3 core | 9,10-diphenylanthracene (DPA) acceptors | Integrated into a polymer for efficient intramolecular energy transfer followed by intermolecular TTA. | researchgate.net |

| Palladium(II) octaethylporphyrin (PdOEP) | 9,10-diphenylanthracene (DPA) | Impregnated in a moldable polyurethane material to allow sufficient diffusion for bimolecular reactions. | bgsu.edu |

| Platinum octaethylporphyrin (PtOEP) | DPA dimers | Investigation of intramolecular TTA pathways in covalently linked annihilators. | |

| PdTPBP | Perylene or 9,10-bis(phenylethynyl)anthracene (B116448) | Encapsulated in silica-coated nano-emulsions for dual-color imaging and stability in water. | nih.gov |

Time-Resolved Spectroscopic Probes of Excited-State Processes

To understand the intricate details of the photophysical phenomena described above, various time-resolved spectroscopic techniques are employed. These methods provide insights into the dynamics and structural changes of molecules in their excited states.

Transient Absorption Spectroscopy for Ultrafast Dynamics

Transient absorption (TA) spectroscopy, also known as flash photolysis or pump-probe spectroscopy, is a powerful technique for studying the dynamics of excited states on timescales ranging from femtoseconds to milliseconds. researchgate.net In a typical TA experiment, a "pump" pulse excites the sample, and a subsequent "probe" pulse, delayed in time, measures the change in absorbance as a function of wavelength and time delay. This allows for the direct observation of the formation and decay of transient species such as excited singlet and triplet states.

In the context of anthracene derivatives, TA spectroscopy can be used to monitor the rate of intersystem crossing, triplet energy transfer, and the decay of the triplet state. For example, femtosecond TA (fs-TA) can reveal the initial steps of photoexcitation and relaxation, while nanosecond TA (ns-TA) is well-suited for observing the longer-lived triplet state dynamics that are crucial for TTA. researchgate.net The spectral signatures of the excited singlet (S1 → Sn) and triplet (T1 → Tn) absorptions can be distinguished, providing a detailed picture of the excited-state cascade.

Time-Resolved Impulsive Stimulated Raman Spectroscopy (TR-ISRS) for Structural Dynamics

While transient absorption spectroscopy provides information about electronic state dynamics, it offers limited insight into the structural changes that molecules undergo upon excitation. Time-resolved impulsive stimulated Raman spectroscopy (TR-ISRS) is a technique that can provide this crucial structural information. researchgate.netnih.gov

In TR-ISRS, an initial actinic pump pulse excites the molecule, initiating a photochemical or photophysical process. researchgate.net A subsequent pair of ultrashort Raman pump and probe pulses are used to generate and detect a coherent vibrational wavepacket in the transient species. researchgate.netnih.gov By varying the delay between the actinic pump and the Raman pulses, one can obtain the vibrational (Raman) spectrum of the molecule at different points in time as it evolves in the excited state. researchgate.net This allows for the real-time tracking of structural changes, such as bond length and angle modifications, during processes like excited-state relaxation and symmetry breaking. nih.govresearchgate.net The use of sub-7-fs pulses in TR-ISRS enables the observation of a broad range of vibrational modes. nih.gov

Excited-State Symmetry Breaking Investigations in Anthracene Derivatives

In symmetric quadrupolar molecules (D-A-D type), where an acceptor (A) core is symmetrically substituted with donor (D) groups, electronic excitation is initially expected to be delocalized over the entire molecule. However, in polar solvents, this symmetric excited state can undergo a process called excited-state symmetry breaking (ES-SB), where the excitation localizes onto one of the donor-acceptor branches. nih.govrsc.org

This phenomenon has been investigated in quadrupolar dyes based on a 9,10-dicyanoanthracene (DCA) acceptor core. nih.govrsc.orgresearchgate.net The propensity for ES-SB is found to depend on a delicate balance between the electronic coupling between the branches and the stabilization energy provided by the polar solvent. rsc.orgnih.gov Time-resolved electronic and vibrational spectroscopies are key tools for detecting ES-SB. nih.govresearchgate.net For instance, transient absorption spectra can show a shift that is indicative of the formation of a more polar, charge-transfer state. nih.gov Furthermore, vibrational modes that are infrared-inactive in the symmetric state may become active upon symmetry breaking, providing unambiguous evidence for this process. nih.gov Studies have shown that increasing the distance between the donor and acceptor groups can enhance the likelihood of ES-SB in polar environments. nih.govrsc.orgresearchgate.net

Electrochemical Behavior and Redox Processes

Characterization of Redox Potentials for Anthracene (B1667546) Derivatives

The redox potentials of anthracene derivatives are a fundamental measure of their ability to accept or donate electrons. These potentials are typically determined using techniques like cyclic voltammetry. For the broader family of 9,10-disubstituted anthracenes, the half-wave potentials for the first reduction (formation of the radical anion) and the first oxidation (formation of the radical cation) are influenced by the electronic nature of the substituents at the 9 and 10 positions.

Table 1: Representative Redox Potentials for an Anthracene Analogue This table presents data for 9,10-di(α-naphthyl)anthracene, a related compound, to illustrate the typical potential ranges for such molecules. The oxidation was studied in methylene (B1212753) chloride.

| Process | Half-wave Potential (E₁/₂) vs. SCE |

| First Oxidation (to Radical Cation) | +1.32 V |

| Second Oxidation | +1.76 V |

Data sourced from studies on 9,10-di(α-naphthyl)anthracene. ethernet.edu.et

Formation and Stability of Radical Anions and Cations of 9,10-Dipropylanthracene and Analogues

The addition or removal of an electron from the π-system of this compound results in the formation of a radical anion or a radical cation, respectively. The stability of these species is a critical factor in their electrochemical behavior and subsequent chemical reactions.

The radical anions of many aromatic hydrocarbons can be quite stable in aprotic solvents under carefully controlled, oxygen- and water-free conditions. utexas.edu Studies on 9,10-diphenylanthracene (B110198) have demonstrated that stable solutions of its radical anion can be prepared and studied. nih.gov Similarly, the radical anion of this compound is expected to exhibit reasonable stability.

The stability of radical cations, however, can be more varied. For some anthracene derivatives, the radical cation is stable enough to be studied electrochemically and spectroscopically. ethernet.edu.et For others, it may be more reactive, undergoing follow-up reactions. The stability is highly dependent on the solvent and the nature of the substituents. ethernet.edu.et

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for studying species with unpaired electrons, such as the radical ions of this compound. The ESR spectrum provides information about the distribution of the unpaired electron's spin density across the molecule, which is reflected in the hyperfine splitting patterns caused by interactions with magnetic nuclei (primarily protons).

For the radical anions of 9,10-disubstituted anthracenes like 9-phenylanthracene (B14458) and 9,10-diphenylanthracene, ESR spectra have been successfully obtained and analyzed. The hyperfine coupling constants derived from these spectra can be compared with theoretical values from molecular orbital calculations to gain a detailed picture of the electronic structure. In the case of this compound radical anion, the unpaired electron would interact with the protons on the anthracene core and the protons of the two propyl groups, leading to a complex but interpretable ESR spectrum. The magnitude of the coupling constants would indicate the extent of spin delocalization onto the alkyl substituents.

Table 2: Illustrative ESR Hyperfine Coupling Constants for an Anthracene Analogue Radical Anion This table shows assigned experimental coupling constants for the 9-phenylanthracene radical anion, demonstrating the type of data obtained from ESR studies.

| Position | Coupling Constant (Gauss) |

| 1, 4, 5, 8 | 2.83 |

| 2, 3, 6, 7 | 1.34 |

| 10 | 2.54 |

| Phenyl (ortho, para) | 0.28 |

| Phenyl (meta) | 0.14 |

Data sourced from studies on 9-phenylanthracene.

The controlled generation of radical ions for study is readily achieved using electrochemical methods. Techniques such as controlled potential coulometry can be used to generate a bulk solution of the radical anion or cation by holding the working electrode at a potential just beyond the first redox wave. nih.gov This allows for the preparation of solutions of the radical species with known concentrations for further spectroscopic analysis, such as ESR or UV-Vis spectroscopy.

Cyclic voltammetry is another key technique that not only provides redox potentials but also gives information on the stability of the generated radical ions. nih.gov For a stable, reversible one-electron transfer, the ratio of the peak currents for the forward and reverse scans is unity. Deviations from this ideal behavior can indicate that the radical ion is participating in subsequent chemical reactions. nih.gov For 9,10-diphenylanthracene, the first reduction step to the radical anion is shown to be a reversible, one-electron process, suggesting the product is stable on the timescale of the experiment. nih.gov A similar reversible behavior would be expected for the reduction of this compound.

Electron Transfer Mechanisms in Aprotic Media

In aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) (ACN), the reduction of 9,10-disubstituted anthracenes typically proceeds through two sequential, single-electron transfer steps. The first reversible step forms the radical anion (A⁻), and the second, often irreversible, step forms the dianion (A²⁻). nih.govethernet.edu.et

A + e⁻ ⇌ A⁻˙ (First reduction to radical anion)

A⁻˙ + e⁻ ⇌ A²⁻ (Second reduction to dianion)

The separation between the first and second reduction potentials is an indicator of the stability of the radical anion. The stability of the radical anion of 9,10-diphenylanthracene has been confirmed through various electrochemical experiments, which generally align with the mechanisms proposed for aromatic hydrocarbons. nih.gov The electron-donating propyl groups in this compound would influence the precise potentials of these electron transfer events but not the fundamental mechanism.

Research into Electrocatalytic Applications of Anthracene Systems

The ability of anthracene derivatives to form stable radical anions makes them potential candidates for use as electron transfer mediators in electrocatalytic processes. In such a system, the radical anion, generated electrochemically at a relatively low potential, acts as a homogeneous reducing agent for a substrate that is otherwise difficult to reduce directly at an electrode surface.

While specific research into the electrocatalytic applications of this compound is not prominent, studies on related compounds like 9,10-diphenylanthracene (DPA) have demonstrated this principle. For example, the DPA radical anion has been shown to mediate the electrochemical reduction of certain persistent organic pollutants. This mediated reduction occurs at a less negative potential than the direct, and often kinetically slow, reduction of the pollutant, showcasing the catalytic role of the anthracene system. The efficiency of such a process depends on the redox potential of the mediator and the rate of the electron transfer from the radical anion to the substrate.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 9,10-dipropylanthracene. These methods provide insights into the molecule's frontier molecular orbitals, which are crucial for understanding its electronic transitions and reactivity.

Molecular Orbital Theory Correlations with Electrochemical Parameters

Molecular Orbital (MO) theory, often in conjunction with DFT, allows for the correlation of calculated electronic properties with experimentally observed electrochemical parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the ionization potential and oxidation potential, while the LUMO energy is associated with the electron affinity and reduction potential. The HOMO-LUMO gap provides an estimate of the energy required for electronic excitation.

For instance, theoretical calculations can be used to predict the reorganization energy associated with electron self-exchange reactions, a key parameter in understanding electron transfer kinetics. acs.org

Prediction of Excited-State Geometries and Energy Profiles

Computational methods are also employed to predict the geometries of this compound in its electronically excited states. Upon absorption of light, the molecule transitions to an excited state with a different electron distribution, leading to changes in its geometry. Understanding these excited-state geometries and the potential energy surfaces is critical for explaining the molecule's photophysical properties, such as its fluorescence and phosphorescence characteristics.

Molecular Dynamics Simulations for Conformational and Aggregation Landscapes

While quantum chemical calculations provide detailed electronic information, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations can be used to explore the conformational landscape of the propyl substituents, revealing the preferred orientations and the energy barriers between different conformations.

Furthermore, these simulations can model the aggregation behavior of this compound molecules in solution or in the solid state. This is particularly important for understanding concentration-dependent effects on its photophysical properties, such as excimer formation.

Advanced Modeling of Photophysical and Electrochemical Processes

Advanced computational models are utilized to simulate the intricate photophysical and electrochemical processes involving this compound. These models can simulate processes such as:

Electron Transfer: Modeling the kinetics and thermodynamics of electron transfer reactions, including the formation of radical cations and anions.

Energy Transfer: Simulating the transfer of electronic excitation energy between molecules, a fundamental process in many applications.

Intersystem Crossing: Predicting the rates of transition between singlet and triplet excited states, which governs the balance between fluorescence and phosphorescence.

These advanced models often combine quantum mechanical and classical mechanics (QM/MM) approaches to provide a comprehensive picture of the molecule's behavior in complex environments. Electron spin resonance (ESR) and ENDOR spectroscopy studies of the dimer cation of this compound have been conducted to understand its properties. acs.org

Advanced Materials Science and Organic Electronics Research

Integration of 9,10-Dipropylanthracene and Related Systems in Optoelectronic Architectures

Anthracene (B1667546) and its derivatives are recognized as a significant class of organic semiconducting materials with potential applications across various optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs) and organic solar cells. rsc.orgresearchgate.net The electronic characteristics of these molecules can be synthetically modulated, making them attractive alternatives to traditional inorganic-based materials. researchgate.net Functionalization at the 9,10-positions with different groups, such as phenyl or alkyl chains, can significantly influence thermal stability and solid-state arrangement while causing only minor changes to the fundamental frontier molecular orbital energy levels. mdpi.com

In the field of OLEDs, anthracene derivatives are primarily investigated for their use as blue light emitters, a critical component for full-color displays and white lighting applications. rsc.org A significant challenge in designing efficient emitters is preventing fluorescence self-quenching in the solid state. A common strategy to overcome this is to introduce bulky substituents at the 9 and 10 positions of the anthracene core. beilstein-journals.org These groups create steric hindrance that limits close π–π intermolecular interactions, thereby suppressing the formation of non-emissive aggregates and maintaining high photoluminescence quantum yield in thin films. beilstein-journals.org

| Compound Family | Role in OLEDs | Key Property Influenced by 9,10-Substitution | Reference |

| 9,10-Disubstituted Anthracenes | Blue Emitter | Suppression of fluorescence self-quenching | beilstein-journals.org |

| 9,10-Diphenylanthracene (B110198) (DPA) | Blue Fluorophore | Emission spectrum (molecular vs. excimer) | rsc.orgresearchgate.net |

| Anthracene-based Bipolar Materials | Deep-Blue Emitters | Bipolar carrier transport ability, high efficiency | rsc.org |

Anthracene derivatives are also explored as materials for organic solar cells (OSCs). rsc.orgresearchgate.net In OSCs, these materials can function as part of the active layer, which is responsible for absorbing light and generating excitons (bound electron-hole pairs). A comprehensive understanding of the material's photophysics and exciton (B1674681) dynamics is crucial for its effective use in photovoltaic applications. rsc.org The efficiency of an OSC is highly dependent on processes like exciton diffusion to a donor-acceptor interface where charge separation occurs.

While specific studies incorporating this compound into OSCs are not documented in available research, the broader family of anthracene-based molecules has been used as a π-bridge component in donor-acceptor type molecules designed for solution-processed solar cells. The structure and electronic properties of the anthracene core and its substituents play a vital role in determining the absorption spectrum and energy levels of the final molecule, which are critical for efficient light harvesting and charge separation.

Organic Field-Effect Transistors (OFETs) are fundamental components for next-generation electronics like flexible displays and sensors. mdpi.com Anthracene-based semiconductors are attractive for these applications due to their potential for strong intermolecular interactions, air stability, and suitable energy levels. mdpi.com The performance of an OFET, particularly its charge carrier mobility, is intrinsically linked to the molecular and solid-state structure of the semiconductor layer. mdpi.comresearchgate.net

Research on a series of novel 9,10-anthracene molecules substituted with various phenyl derivatives has demonstrated that this functionalization is an effective method for tuning the material's thermal stability. mdpi.com However, these substitutions can also lead to significant changes in the solid-state packing arrangement. In one study, while the electronic properties were not drastically altered, the resulting molecular arrangement led to OFETs with modest charge mobilities on the order of 10⁻⁶ cm² V⁻¹ s⁻¹. mdpi.com This highlights the critical relationship between the specific nature of the 9,10-substituents (e.g., propyl vs. phenyl groups), the resulting crystal packing, and the ultimate device performance. For n-channel (electron-transporting) OFETs, derivatives like anthracenedicarboximides have shown that core substitution is critical for tuning the LUMO (Lowest Unoccupied Molecular Orbital) energy to enable stable electron transport in air. rsc.org

Thin Film Fabrication and Morphological Control for Device Performance

The transition from a single molecule's properties to a high-performance device is governed by the morphology of the material in its solid-state thin film. The way molecules arrange themselves, known as molecular packing, directly impacts critical electronic processes. mdpi.comrsc.org For 9,10-disubstituted anthracenes, the nature of the substituent groups is a primary determinant of this packing.

In studies of 9,10-diphenylanthracene (DPA), ordered molecular packing in a crystalline thin film was found to facilitate significantly faster singlet exciton diffusion compared to less-ordered nanoaggregates. rsc.orgresearchgate.net This is because favorable intermolecular orbital overlap allows for efficient energy transfer. Conversely, the near-perpendicular orientation of the phenyl rings can increase the distance between anthracene cores, which can impede the exciton diffusion rate. rsc.orgresearchgate.net Similarly, single-crystal X-ray diffraction studies on other 9,10-disubstituted anthracenes confirm that the choice of substituent strongly affects the solid-state arrangement, which in turn influences charge mobility in devices. mdpi.comresearchgate.net Techniques like vapor deposition or solution processing (e.g., spin-coating, drop-casting) are used to fabricate these thin films, and the choice of fabrication method can also influence the film's morphology and, consequently, device performance. mdpi.com

Exciton Management in Organic Semiconductor Devices

The efficiency of optoelectronic devices hinges on the effective management of excitons. rsc.org In both OLEDs and OSCs, the dynamics of excitons—their creation, diffusion, and decay—are of paramount importance. Upon electrical or photo-excitation, organic materials form singlet (spin-zero) and triplet (spin-one) excitons. Managing their fate is key to device performance.

In emissive materials like DPA, singlet excitons can decay radiatively to produce light, which is the desired outcome in an OLED. However, they can also diffuse through the material and get trapped in lower-energy "excimer" states, which often emit light at longer, less desirable wavelengths. rsc.orgresearchgate.net The diffusion of these singlet excitons before they are trapped has been studied through techniques that measure exciton-exciton annihilation kinetics. rsc.org The rate of exciton diffusion can be an order of magnitude different depending on the morphology; for instance, the diffusion coefficient in DPA nanoaggregates is significantly slower than in more ordered DPA thin films and crystals. rsc.orgresearchgate.net Understanding and controlling these pathways—promoting radiative decay while minimizing non-radiative losses and excimer trapping—is a central goal of materials design.

Challenges and Opportunities in Device Performance Optimization and Stability Research

A primary challenge for organic electronic devices is ensuring long-term operational stability and optimizing performance metrics like efficiency and brightness. For anthracene-based materials, a key issue is their susceptibility to photo-oxidation, particularly in the presence of light and air, which can degrade the material and curtail device lifetime. Another challenge is achieving stable, pure-blue emission in OLEDs, as excimer formation can cause color shifts over time or with increased voltage. rsc.org

However, these challenges present significant opportunities for materials design. Research has shown that functionalizing the anthracene core is an effective handle for tuning material properties. mdpi.com

Key Opportunities:

Enhanced Stability: Strategic substitution can improve thermal stability and photostability. For example, bulky groups can protect the anthracene core, and modifying the electronic structure can make materials less prone to degradation. mdpi.combeilstein-journals.org In some n-channel materials, an electrochemical reduction potential threshold of around -0.3 to -0.4 V was estimated to be necessary to stabilize electron transport against ambient air. rsc.org

Tuning Properties: Substitution at the 9,10-positions allows for the fine-tuning of thermal stability and solid-state packing, often without dramatically altering the intrinsic optical and electronic energy levels of the anthracene core. mdpi.comresearchgate.net

Bipolar Transport: Designing molecules that can efficiently transport both electrons and holes (bipolar transport) can simplify device architectures and improve recombination efficiency in OLEDs, leading to higher performance. rsc.org

The exploration of alkyl-substituted anthracenes like this compound could offer new avenues for creating solution-processable materials with tailored morphologies and improved stability for a range of optoelectronic applications.

Future Research Directions and Emerging Paradigms

Exploration of Multi-component Systems and Hybrid Materials Integration with 9,10-Dipropylanthracene

The integration of this compound into multi-component systems and hybrid materials represents a promising avenue for creating materials with synergistic or entirely new functionalities. Future research should focus on the rational design and synthesis of co-crystals, polymer composites, and hybrid organic-inorganic structures.

A key area of exploration is the formation of co-crystals . By pairing this compound with suitable electron-accepting or -donating molecules, it is possible to tailor the electronic properties of the resulting crystalline material. For instance, co-crystallization can lead to the formation of charge-transfer complexes, which are of significant interest for applications in organic electronics. Research on related compounds, such as 9,10-diphenylanthracene (B110198), has demonstrated the feasibility of forming co-crystals with molecules like pyrene (B120774), resulting in materials with unique photoluminescent properties. mdpi.com A systematic investigation into co-formers for this compound could unlock new materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The formation of one-dimensional structures through hydrogen bonding in co-crystals of other anthracene (B1667546) derivatives with bidentate bases also provides a template for creating ordered assemblies with this compound. researchgate.net

The development of hybrid materials where this compound is dispersed within or chemically bonded to a polymer matrix is another critical direction. Such composites could combine the desirable mechanical properties of the polymer (e.g., flexibility, film-forming ability) with the optoelectronic characteristics of the anthracene derivative. For example, incorporating this compound into a transparent, insulating polymer could lead to the fabrication of flexible luminescent films for displays or solid-state lighting. The propyl substituents on the anthracene core are expected to enhance its compatibility with various polymer hosts, facilitating the creation of homogeneous blends with minimal phase separation.

Development of Smart Materials and Responsive Systems based on Anthracene Scaffolds

"Smart" materials, which can respond to external stimuli such as light, heat, or chemical analytes, are at the forefront of materials science. The anthracene scaffold is an excellent platform for designing such responsive systems due to its inherent photochemical reactivity.

A significant area of future research lies in the development of photoresponsive materials . Anthracene derivatives are known to undergo reversible [4+4] photodimerization upon exposure to specific wavelengths of light. This process, which involves the formation of a dimer and its subsequent cleavage back to the monomers, can induce changes in the material's optical and mechanical properties. This phenomenon could be harnessed to create photo-switchable devices, optical data storage media, and self-healing materials. While this has been explored for other anthracene derivatives, a detailed investigation into the photodimerization of this compound, both in solution and in the solid state, is warranted.

Furthermore, the development of thermoresponsive materials based on this compound is a largely unexplored but potentially fruitful area. researchgate.net By incorporating this molecule into polymer architectures that exhibit a lower or upper critical solution temperature, it may be possible to create systems where the fluorescence or energy transfer properties can be modulated by temperature changes. Such materials could find applications in sensing, bio-imaging, and controlled release systems.

The creation of responsive systems often relies on the precise control of intermolecular interactions. The propyl groups in this compound can play a crucial role in mediating these interactions, influencing the packing of the molecules in the solid state and their aggregation behavior in solution, which in turn affects the material's response to external stimuli.

Advanced Characterization Techniques for In-Operando Studies of Organic Electronic Devices

To fully understand and optimize the performance of organic electronic devices based on this compound, it is crucial to move beyond conventional ex-situ characterization methods and embrace advanced in-operando techniques. bohrium.com These methods allow for the real-time monitoring of the physical and chemical changes occurring within a device as it is operating, providing invaluable insights into charge transport mechanisms, degradation pathways, and the structure-property-performance relationships.

Future research should focus on applying a suite of in-operando techniques to devices incorporating this compound. In-operando spectroscopy , including techniques like transient absorption spectroscopy, can be used to probe the excited states and charge carrier dynamics within an OFET or OLED under an applied voltage. aps.org This can help to identify charge trapping sites, exciton (B1674681) quenching mechanisms, and other performance-limiting factors.

In-operando microscopy techniques, such as atomic force microscopy (AFM) and Kelvin probe force microscopy (KPFM), can provide real-time information on the morphological and electronic changes at the nanoscale within the active layer of a device during operation. This is particularly important for understanding the impact of film morphology, grain boundaries, and interfaces on charge transport.

Furthermore, in-operando X-ray and neutron scattering techniques can be employed to study the evolution of the crystal structure and molecular orientation of this compound thin films under operational conditions. This can reveal how the molecular packing is influenced by electric fields and current flow, which is critical for designing more stable and efficient devices. The challenges in these in-situ/operando characterizations include potential sample contamination and the need to mimic real reaction conditions as closely as possible. nih.gov

Computational Design and Predictive Modeling for Novel Anthracene Derivatives and Materials

Computational modeling and simulation are indispensable tools for accelerating the discovery and design of new materials with tailored properties. Future research on this compound and its derivatives should leverage these techniques to predict their electronic structure, charge transport characteristics, and photophysical behavior.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic properties of this compound and to predict how these properties would be altered by the introduction of different functional groups. tue.nl For instance, DFT can be used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial parameters for designing efficient charge injection and transport layers in organic electronic devices. Such studies can guide the synthesis of new derivatives with optimized electronic properties.

Molecular dynamics (MD) simulations are a powerful tool for predicting the morphology of thin films of this compound. nih.gov By simulating the deposition and annealing processes, MD can provide insights into the molecular packing, orientation, and degree of crystallinity in the solid state. This information is vital for understanding how processing conditions affect the performance of thin-film devices.

Furthermore, predictive modeling of charge transport can be used to simulate the mobility of electrons and holes in materials based on this compound. These models, which can range from quantum mechanical calculations on small molecular aggregates to coarse-grained simulations of entire devices, can help to identify the key factors that limit charge transport and to design new molecules with enhanced mobility. A multi-scale approach, combining different computational techniques, will be essential for building a comprehensive understanding of the structure-property relationships in these materials.

Below is a table summarizing the potential applications and the corresponding future research focus for this compound.

| Application Area | Future Research Focus | Key Techniques/Approaches |

| Organic Electronics | Development of high-performance OFETs and OLEDs. | Co-crystallization, blending with polymers, in-operando characterization. |

| Smart Materials | Creation of photo- and thermo-responsive materials. | Photodimerization studies, incorporation into responsive polymers. |

| Sensing | Design of chemical and physical sensors. | Fluorescence quenching/enhancement studies, integration into sensor arrays. |

| Photonics | Exploration for use in solid-state lighting and lasers. | Synthesis of high-purity materials, investigation of amplified spontaneous emission. |

Q & A

Q. What synthetic methodologies are recommended for preparing 9,10-Dipropylanthracene with high purity and yield?

Methodological Answer: The synthesis typically involves Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions. For example, anthracene derivatives can be functionalized by reacting anthraquinone with propyl Grignard reagents under inert conditions. Post-synthesis purification is critical; column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (using toluene or dichloromethane) are effective for isolating high-purity crystals . Confirm purity via HPLC (≥99%) and NMR spectroscopy (e.g., absence of proton signals from unreacted starting materials) .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to verify substitution patterns (e.g., propyl group integration and coupling constants).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CH requires m/z 262.1725).

- X-ray Crystallography : Resolve crystal structure to confirm regioselectivity and steric effects of propyl groups .

- HPLC : Monitor purity (>98%) using a C18 column with UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use N95 respirators if dust is generated .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors or particulates.

- Waste Disposal : Collect waste in sealed containers for incineration via certified hazardous waste contractors. Avoid environmental release due to potential aquatic toxicity .

Advanced Research Questions

Q. How can conflicting photophysical data between computational models and experimental results be resolved for this compound derivatives?

Methodological Answer:

- Validate Computational Models : Compare density functional theory (DFT) predictions (e.g., HOMO-LUMO gaps) with experimental UV-Vis and fluorescence spectra. Adjust basis sets (e.g., B3LYP/6-311+G**) to improve accuracy .

- Solvent Effects : Account for solvent polarity in calculations (e.g., using PCM models) to align with experimental Stokes shifts.

- Triplet-State Analysis : Use transient absorption spectroscopy to detect long-lived excited states not predicted by single-reference DFT methods .

Q. What experimental strategies optimize the fluorescence quantum yield of this compound in solid-state applications?

Methodological Answer:

- Crystal Engineering : Co-crystallize with inert matrices (e.g., polyethylene) to reduce aggregation-caused quenching (ACQ).

- Substituent Tuning : Introduce electron-donating groups (e.g., methoxy) at peripheral positions to enhance intramolecular charge transfer (ICT) .

- Thin-Film Characterization : Use spin-coating under nitrogen to prepare films, and measure photoluminescence (PL) efficiency via integrating sphere setups .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Reaction Monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress and intermediate formation.

- Statistical Optimization : Use design of experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) affecting yield and purity .

- Quality Control : Implement standardized HPLC protocols (e.g., retention time ±0.1 min) and LC-MS to detect impurities (e.g., mono-alkylated byproducts) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

Methodological Answer:

- Purity Verification : Re-measure melting points using differential scanning calorimetry (DSC) with samples purified via recrystallization (≥99% HPLC purity).

- Polymorphism Screening : Perform X-ray powder diffraction (XRPD) to detect crystalline polymorphs, which may exhibit varying thermal properties .

- Interlaboratory Comparison : Cross-validate data with independent labs using identical heating rates (e.g., 10°C/min) and sample masses (5–10 mg) .

Q. What methodologies reconcile conflicting aquatic toxicity assessments of this compound?

Methodological Answer:

- Standardized Bioassays : Conduct OECD-compliant tests (e.g., OECD 202 for Daphnia magna) under controlled pH and temperature.

- Degradation Studies : Monitor hydrolysis/photolysis products via LC-MS to identify toxic metabolites .

- QSAR Modeling : Apply quantitative structure-activity relationship (QSAR) tools to predict ecotoxicity endpoints and compare with empirical data .

Research Design Considerations

Q. What controls are essential when studying the environmental persistence of this compound?

Methodological Answer:

- Abiotic Controls : Include dark controls (to exclude photolysis) and sterile controls (to exclude biodegradation).

- Isotopic Labeling : Synthesize C-labeled analogs to track mineralization rates via scintillation counting .

- Sediment Interaction : Use OECD 308 guidelines to assess adsorption/desorption kinetics in soil-water systems .

Q. How can computational tools predict the solubility of this compound in nonpolar solvents?

Methodological Answer:

- COSMO-RS Simulations : Input SMILES strings (e.g., CCCCc1ccc2cc3cc(CCCC)c(cc3cc2c1)CCCC) to calculate activity coefficients in solvents like hexane or toluene .

- Hansen Solubility Parameters : Compare Hansen parameters (δD, δP, δH) of the compound and solvent to predict miscibility .

- Experimental Validation : Perform shake-flask experiments with UV-Vis quantification to verify predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.